N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17810719
InChI: InChI=1S/C10H17N3/c1-3-13-7-10(6-11-13)12-8(2)9-4-5-9/h6-9,12H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17810719

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name N-(1-cyclopropylethyl)-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C10H17N3/c1-3-13-7-10(6-11-13)12-8(2)9-4-5-9/h6-9,12H,3-5H2,1-2H3
Standard InChI Key YCIIKVRCPJDKDC-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NC(C)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1-Cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s structure features:

  • A pyrazole core (1H-pyrazol-4-amine) with an ethyl group at the 1-position.

  • A cyclopropylethyl substituent attached to the amine group at the 4-position.

The cyclopropane ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from analogs such as 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) :

PropertyValue (Analog)Inferred Value (Target Compound)
Molecular FormulaC₅H₉N₃C₈H₁₅N₃
Molecular Weight111.15 g/mol153.23 g/mol
LogP (Partition Coeff.)0.22~1.5–2.0*
Solubility16.4 mg/mL (water)Low aqueous solubility
pKa~4.5 (amine)Similar amine pKa

*Estimated based on cyclopropylethyl hydrophobicity .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine likely involves alkylation or reductive amination of 1-ethyl-1H-pyrazol-4-amine. Patent examples demonstrate analogous reactions:

Optimization Challenges

  • Steric hindrance from the cyclopropylethyl group may reduce reaction efficiency.

  • Purification often requires chromatography (e.g., silica gel with CH₂Cl₂/MeOH) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz) :

  • δ 1.10–1.30 (m, 7H): Cyclopropane CH₂ and ethyl CH₃.

  • δ 3.70–4.10 (q, 2H): Ethyl N-CH₂.

  • δ 7.50–7.90 (s, 2H): Pyrazole C-H.

Mass Spectrometry

  • ESI(+) m/z: 153.23 [M+H]⁺.

  • Fragmentation pattern dominated by cyclopropane ring opening .

Pharmacological and Material Applications

Drug Discovery

Pyrazole derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropylethyl group may enhance blood-brain barrier permeability (predicted LogBB: −0.5) .

Coordination Chemistry

The amine group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .

Future Directions

Synthetic Innovations

  • Flow chemistry to improve yield and scalability.

  • Enantioselective synthesis for chiral variants.

Biological Screening

  • In vitro assays against cancer cell lines (e.g., MCF-7, A549).

  • In silico docking studies with EGFR or HER2 kinases .

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